molecular formula C20H22ClN3O2 B2647031 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea CAS No. 2034466-96-9

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2647031
CAS No.: 2034466-96-9
M. Wt: 371.87
InChI Key: ZKKWGAQMJUDNQM-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:

    Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran core, which can be achieved through cyclization reactions of appropriate precursors.

    Dimethylaminoethyl Substitution: The benzofuran derivative is then subjected to substitution reactions to introduce the dimethylaminoethyl group.

    Urea Formation: The final step involves the reaction of the substituted benzofuran with 4-chlorobenzyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-methylbenzyl)urea
  • 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea

Uniqueness

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(4-chlorobenzyl)urea is unique due to the presence of the 4-chlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-24(2)17(19-11-15-5-3-4-6-18(15)26-19)13-23-20(25)22-12-14-7-9-16(21)10-8-14/h3-11,17H,12-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKWGAQMJUDNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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